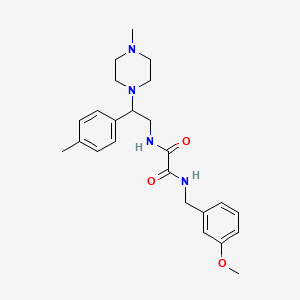![molecular formula C25H21FN6O2 B2997995 2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-10-7](/img/structure/B2997995.png)
2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would involve identifying the compound’s functional groups and overall structure, which can often give clues about its properties and reactivity.
Synthesis Analysis
This would involve looking at how the compound can be synthesized from available starting materials, considering factors like yield, cost, and environmental impact.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR, and IR spectroscopy can be used to determine the compound’s detailed 3D structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, which can help in understanding its behavior and potential uses.Physical And Chemical Properties Analysis
This could include studying the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
Compounds related to 2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been synthesized and evaluated for their potential in treating cancer and microbial infections. For example, derivatives of triazolopyrimidines exhibited cytotoxic effects against cancer cell lines such as MCF-7 and HEPG2, comparable to those of standard drugs like 5-fluorouracil. Additionally, some derivatives also demonstrated significant antimicrobial activity, highlighting their potential as dual-purpose therapeutic agents (Riyadh, 2011).
Synthesis and Chemical Properties
The synthesis and characterization of novel fluorinated pyrimidine derivatives, including triazolopyrimidines, have been a subject of interest due to their promising biological activities and potential application in developing new therapeutic agents. Researchers have explored various synthetic routes to produce these compounds, detailing their chemical properties and potential as antimycobacterial agents, among other uses (Abdel-Rahman, El-Koussi, & Hassan, 2009).
Anticancer Agents
The modification of triazolopyrimidines to enhance their anticancer properties has been investigated, focusing on overcoming multidrug resistance and identifying compounds with potent antiproliferative activities. This research contributes to the development of novel cancer therapies by exploring the structure-activity relationships and mechanisms of action of these compounds (Zhang et al., 2007).
Supramolecular Chemistry
Triazolopyrimidines and related compounds have been explored for their utility in supramolecular chemistry, specifically in the formation of hydrogen-bonded supramolecular assemblies. These studies investigate the potential of these compounds to act as ligands in co-crystallization processes, leading to the development of novel materials with specific properties (Fonari et al., 2004).
Fluorescent Probes
The development of functional fluorophores based on pyrazolopyrimidines highlights the application of these compounds in creating fluorescent probes. Such probes could be used in biological and environmental sensing, leveraging the photophysical properties of pyrazolopyrimidines to detect relevant species with high specificity and sensitivity (Castillo, Tigreros, & Portilla, 2018).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other safety hazards, as well as appropriate handling and disposal procedures.
Zukünftige Richtungen
Based on all the above information, researchers could suggest potential applications for the compound and areas for future research.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-5-3-4-6-20(19)34-2)22(16-11-13-27-14-12-16)32-25(28-15)30-23(31-32)17-7-9-18(26)10-8-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHGSEGICRJIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

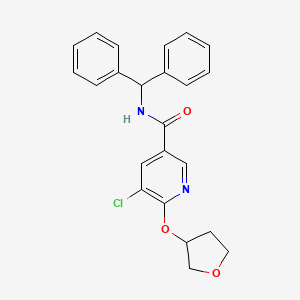
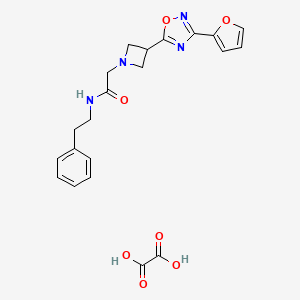
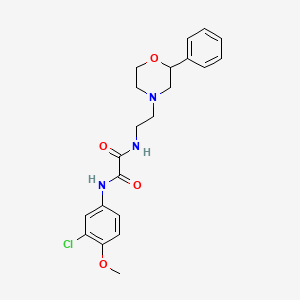
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)
![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)
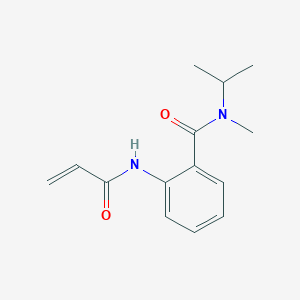
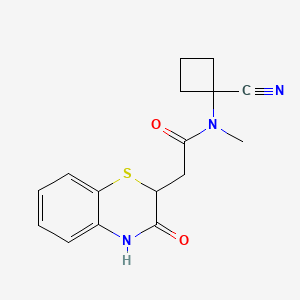
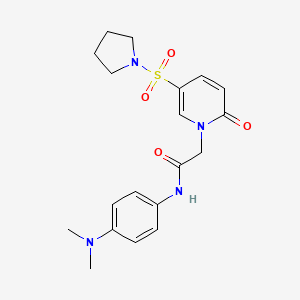
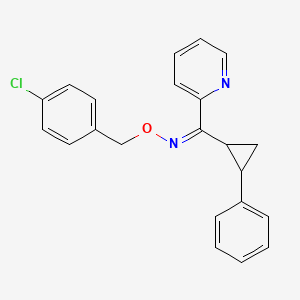
![2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2997927.png)
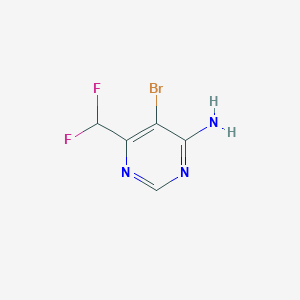
![1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2997929.png)
![4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2997931.png)
